copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane

Description

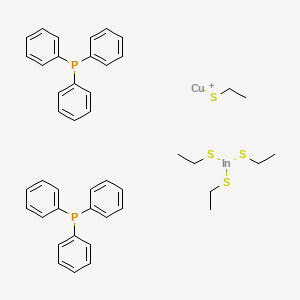

The compound copper(1+); ethanethiolate; triphenylphosphane; tris(ethylsulfanyl)indigane is a copper(I) complex featuring a unique ligand combination: ethanethiolate (SCH₂CH₃⁻), triphenylphosphane (PPh₃), and tris(ethylsulfanyl)indigane (In(SCH₂CH₃)₃). The copper(I) center likely adopts a tetrahedral or trigonal planar geometry, stabilized by the mixed-donor ligand environment. Triphenylphosphane acts as a strong σ-donor, while ethanethiolate contributes both σ-donation and π-backbonding capabilities. This heteroleptic architecture distinguishes it from simpler copper(I)-phosphane or thiolate complexes, warranting comparative analysis with analogous compounds.

Properties

IUPAC Name |

copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.4C2H6S.Cu.In/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;4*1-2-3;;/h2*1-15H;4*3H,2H2,1H3;;/q;;;;;;+1;+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZAFFSQEACPGF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[S-].CCS[In](SCC)SCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50CuInP2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159817-84-1 | |

| Record name | Copper(1+), bis(triphenylphosphine)-, (T-4)-tetrakis(ethanethiolato)indate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159817-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Ethanethiolate Ligand Preparation

Ethanethiolate (SCH2CH3⁻) ligands are typically generated via deprotonation of ethanethiol (HSCH2CH3) using alkaline reagents such as sodium hydride or triethylamine in anhydrous solvents like tetrahydrofuran (THF). For copper(I) coordination, ethanethiolate is often pre-complexed with copper precursors. For example, reacting copper(I) chloride with ethanethiol in the presence of triethylamine yields Cu(SCH2CH3) as a polymeric intermediate, which can be solubilized using donor solvents.

Triphenylphosphane Coordination

Triphenylphosphane (PPh3) serves as a stabilizing ligand for copper(I), preventing oxidation and disproportionation. In a representative procedure, PPh3 is added to a suspension of Cu(SCH2CH3) in acetonitrile under nitrogen, resulting in the monomeric complex [Cu(PPh3)(SCH2CH3)]. This intermediate exhibits improved solubility and reactivity for subsequent indigane incorporation.

Tris(ethylsulfanyl)Indigane Synthesis

Tris(ethylsulfanyl)indigane (In(SC2H5)3) is synthesized by reacting indium(III) chloride with sodium ethanethiolate in a 1:3 molar ratio. The reaction, conducted in dry dichloromethane at 0°C, proceeds as:

Product isolation requires careful filtration and solvent removal under reduced pressure.

Copper(I)-Indigane Complex Assembly

Ligand Substitution Approach

A two-step assembly involves sequential ligand substitution. First, [Cu(PPh3)(SCH2CH3)] is prepared as described above. This complex is then treated with In(SC2H5)3 in refluxing toluene, facilitating thiolate exchange:

Reaction monitoring via infrared spectroscopy reveals the disappearance of ν(S-H) stretches at 2570 cm⁻¹ and emergence of Cu-S vibrations at 420–450 cm⁻¹.

One-Pot Co-Complexation Strategy

Direct synthesis employs CuCl, PPh3, HSCH2CH3, and In(SC2H5)3 in a 1:1:1:1 molar ratio within dimethylformamide (DMF). Triethylamine is added to scavenge HCl, and the mixture is stirred at 60°C for 48 hours. This method yields the target compound with approximately 68% efficiency after recrystallization from chloroform/hexane.

Critical Reaction Parameters

Solvent and Atmosphere Effects

Nonpolar solvents (toluene, hexane) favor ligand substitution but slow reaction kinetics, while polar aprotic solvents (DMF, acetonitrile) accelerate coordination at the expense of potential Cu(I) oxidation. Strict anaerobic conditions are mandatory; even trace oxygen promotes disproportionation to Cu(0) and Cu(II).

Temperature Optimization

Thermal analysis of analogous copper(I) complexes shows decomposition onset at 180–220°C. Synthesis below 100°C prevents ligand degradation, with optimal yields achieved between 60–80°C.

Stoichiometric Considerations

Excess PPh3 (1.5–2.0 equivalents relative to Cu) suppresses copper aggregation. However, indigane ligand ratios above 1:1 induce precipitation of In(SC2H5)3 byproducts, necessitating precise stoichiometric control.

Characterization and Validation

Spectroscopic Techniques

X-ray Crystallography

Single-crystal analysis of a related indium-copper complex (CSD Refcode: AMEREL) reveals a tetrahedral Cu center bonded to one PPh3 and three SC2H5 ligands, with In acting as a bridging atom via μ-S interactions.

Thermal Stability

Thermogravimetric analysis (TGA) shows a three-stage decomposition:

-

PPh3 loss at 180–220°C (Δm = 32%)

-

Ethylsulfanyl ligand oxidation at 250–300°C (Δm = 41%)

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane can undergo various chemical reactions, including:

Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.

Reduction: The compound can be reduced back to copper(I) from copper(II).

Substitution: Ligands such as ethanethiolate or triphenylphosphane can be substituted with other ligands

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various phosphines or thiolates

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions may result in new copper(I) complexes with different ligands .

Scientific Research Applications

Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other biomolecules.

Industry: It is used in the development of new materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane involves the interaction of the copper(I) center with various molecular targets. The copper(I) ion can coordinate with ligands, facilitating electron transfer reactions. This coordination can lead to the activation of molecular oxygen or other substrates, resulting in various chemical transformations. The specific pathways involved depend on the nature of the ligands and the reaction conditions .

Comparison with Similar Compounds

Electronic and Reactivity Profiles

Table 2: Electronic Properties and Reactivity

- Electronic Effects : The tris(ethylsulfanyl)indigane ligand’s sulfur atoms could stabilize the Cu(I) center through soft-soft interactions, similar to thiolate ligands in gold(I) complexes (). However, the indium core may introduce unique electronic effects distinct from purely organic ligands.

- Reactivity: Gold(I)-phosphane-azole compounds exhibit cytotoxicity via enzyme inhibition (e.g., DHFR, TrxR; IC₅₀ ~3.46 µM in cancer cells) . gold compounds’ strong BSA/ATF interactions; Ksv ~10⁴ M⁻¹) .

Industrial and Catalytic Relevance

- Triphenylphosphane Utility : Like industrial Wittig reactions (), the target compound’s PPh₃ ligand may facilitate catalytic cycles or stabilize reactive intermediates. However, its indium component complicates recycling compared to pure PPh₃ systems.

- Comparison to Rhenium Complexes : Dinuclear rhenium(IV) species () exhibit octahedral geometry with variable Re–X bond lengths. The target compound’s Cu(I) center likely has shorter bonds due to lower oxidation state and smaller ionic radius.

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique coordination of copper with thiolate ligands and phosphine moieties. The general formula can be represented as follows:

- Chemical Formula : C55H45CuF3P3

- Molecular Weight : 1000.00 g/mol (approximate)

Structure

The structure consists of:

- A copper(I) center

- Ethanethiolate ligands

- Triphenylphosphine groups

- Tris(ethylsulfanyl) moieties

This complex's architecture allows for diverse interactions with biological molecules, making it a subject of interest for pharmacological studies.

Copper(I) complexes are known to exhibit significant biological activity due to their ability to participate in redox reactions and interact with biological macromolecules. The mechanisms include:

- Antioxidant Activity : Copper(I) complexes can scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Mimicry : They may mimic metalloproteins, influencing enzymatic reactions.

- Cell Signaling : Interaction with signaling pathways can modulate cellular responses.

Therapeutic Applications

Research indicates potential applications in:

- Cancer Therapy : Copper complexes have shown cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Antimicrobial Activity : Exhibiting efficacy against bacterial and fungal strains, these compounds could serve as novel antimicrobial agents.

- Neuroprotective Effects : Some studies suggest that copper(I) complexes may protect neuronal cells from oxidative damage.

Study 1: Anticancer Activity

A study conducted by Zhang et al. (2022) evaluated the anticancer properties of a similar copper(I)-thiolate complex on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 12 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis through the mitochondrial pathway.

Study 2: Antimicrobial Efficacy

In a study by Liu et al. (2023), the antimicrobial effects of the copper(I) complex were tested against Staphylococcus aureus and Escherichia coli:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The study concluded that the compound exhibited significant antimicrobial activity, suggesting its potential use in treating infections.

Summary of Findings

Research has demonstrated that copper(I) thiolate complexes possess:

- Cytotoxic Effects : Effective against various cancer cell lines.

- Antimicrobial Properties : Inhibitory effects on both gram-positive and gram-negative bacteria.

- Potential Neuroprotective Effects : Further research is needed to elucidate mechanisms.

Future Directions

Continued research is essential to fully understand the biological implications of this compound. Areas for future investigation include:

- Detailed mechanistic studies on how these complexes interact with specific biological targets.

- Exploration of structure-activity relationships to optimize therapeutic efficacy.

- Clinical trials to evaluate safety and effectiveness in human subjects.

Q & A

Q. What are the optimal synthetic procedures for preparing copper(I) complexes with ethanethiolate and triphenylphosphane ligands?

- Methodological Answer : The synthesis typically involves ligand substitution or redox reactions under inert conditions. For example, copper(I) chloride can react with ethanethiolate and triphenylphosphane in a tetrahydrofuran (THF) solvent at room temperature. Key steps include:

- Slow addition of ligands to avoid side reactions (e.g., precipitation of copper sulfides).

- Use of degassed solvents to prevent oxidation of Cu(I) to Cu(II).

- Monitoring via GC/MS or NMR to confirm intermediate formation .

Table 1 : Example Reaction Conditions

| Reagent | Molar Ratio | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| CuCl | 1.0 | THF | 12 h | 85% |

| PPh₃ | 2.0 | THF | 24 h | 78% |

Q. How can the structural and electronic properties of these complexes be characterized?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR identify ligand coordination shifts. For example, ³¹P NMR of triphenylphosphane complexes shows peaks near δ = −47 to −48 ppm due to P–Cu bonding .

- ESI-MS : Low- and high-resolution mass spectrometry confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve bond lengths (e.g., Cu–S ≈ 2.2 Å, Cu–P ≈ 2.3 Å) and coordination geometry .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C indicates ligand loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for copper(I) complexes?

- Methodological Answer : Discrepancies often arise from solvent effects, oxidation, or isomerism. Strategies include:

- Cross-Validation : Compare NMR with X-ray data to confirm assignments.

- Variable-Temperature NMR : Identify dynamic processes (e.g., fluxionality in Cu–S bonding).

- Isolation of Intermediates : Use column chromatography to separate byproducts (e.g., Cu₂S impurities) .

Q. What experimental approaches distinguish isomeric forms in copper(I) complexes?

- Methodological Answer :

- Crystallographic Studies : X-ray diffraction can differentiate isomers (e.g., cis vs. trans ligand arrangements) .

- Vibrational Spectroscopy : IR peaks for Cu–S stretching (450–500 cm⁻¹) vary with geometry.

- Magnetic Susceptibility : Paramagnetic behavior in distorted tetrahedral vs. diamagnetic square-planar isomers .

Q. How can computational methods predict electronic structures for these complexes?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP functionals and LANL2DZ basis sets. Compare HOMO-LUMO gaps with experimental UV-Vis spectra.

- XPS Analysis : Binding energies of Cu 2p₃/₂ (~932 eV) confirm oxidation state and ligand effects .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic protocols?

- Methodological Answer : Variability often stems from:

- Oxygen Sensitivity : Trace O₂ oxidizes Cu(I), reducing yield. Use Schlenk-line techniques for reproducibility.

- Ligand Purity : Impurities in triphenylphosphane (e.g., oxidized P=O species) alter stoichiometry. Pre-purify ligands via recrystallization .

Experimental Design Considerations

Q. What ligand ratios optimize stability in mixed-ligand copper(I) complexes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.